1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzene

Physicochemical characterization Process chemistry Purification design

1-Bromo-5-(1,3-dioxolan-2-yl)-2-methoxybenzene (CAS 223418-72-2), systematically named 2-(3-bromo-4-methoxyphenyl)-1,3-dioxolane, is a halogenated aromatic acetal with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.10 g·mol⁻¹. This compound features a benzene ring substituted at the 1-position with a bromine atom, at the 2-position with a methoxy group, and at the 5-position with a 1,3-dioxolane ring, which functions as a protective group for a latent aldehyde.

Molecular Formula C10H11BrO3
Molecular Weight 259.1 g/mol
CAS No. 223418-72-2
Cat. No. B1612589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzene
CAS223418-72-2
Molecular FormulaC10H11BrO3
Molecular Weight259.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2OCCO2)Br
InChIInChI=1S/C10H11BrO3/c1-12-9-3-2-7(6-8(9)11)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3
InChIKeyXLRNJAJBWGDUGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-5-(1,3-dioxolan-2-yl)-2-methoxybenzene (CAS 223418-72-2): Key Properties, Procurement Specifications, and Comparator Context


1-Bromo-5-(1,3-dioxolan-2-yl)-2-methoxybenzene (CAS 223418-72-2), systematically named 2-(3-bromo-4-methoxyphenyl)-1,3-dioxolane, is a halogenated aromatic acetal with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.10 g·mol⁻¹ . This compound features a benzene ring substituted at the 1-position with a bromine atom, at the 2-position with a methoxy group, and at the 5-position with a 1,3-dioxolane ring, which functions as a protective group for a latent aldehyde. It is a specialized synthetic intermediate belonging to the class of 2-aryl-1,3-dioxolanes, widely used in medicinal chemistry and materials science for the preparation of biaryl and heteroaryl scaffolds via transition-metal-catalyzed cross-coupling reactions . The compound is commercially available from multiple suppliers, with standard purity specifications typically ranging from 95% to ≥98% . Its predicted physicochemical properties include a density of 1.479 g·cm⁻³, a boiling point of 322.1 °C at 760 mmHg, a flash point of 130.3 °C, a refractive index of 1.55, and a vapor pressure of 0.000538 mmHg at 25 °C .

Why Regioisomeric 2-Aryl-1,3-Dioxolanes Cannot Substitute for 1-Bromo-5-(1,3-dioxolan-2-yl)-2-methoxybenzene in Multi-Step Syntheses


In-class 2-aryl-1,3-dioxolanes sharing the same molecular formula and core heterocycle cannot be interchanged with 1-Bromo-5-(1,3-dioxolan-2-yl)-2-methoxybenzene because the precise regioisomeric arrangement of the substituents—bromine at the 3-position relative to the methoxy group at the 4-position of the phenyl ring—uniquely dictates the steric and electronic environment of the aryl bromide, thereby controlling both the reactivity and the regiochemical outcome of downstream transformations such as Suzuki-Miyaura, Heck, and Sonogashira couplings . Specifically, the electron-donating methoxy group ortho to the bromine increases the electron density at the carbon bearing the halogen, a feature not shared by isomers where the bromine and methoxy groups are meta or para to each other, which can lead to markedly different oxidative addition rates with Pd(0) catalysts and thus to divergent reaction kinetics, yields, and by-product profiles [1]. Furthermore, the protected aldehyde at the 5-position (as the dioxolane) must remain intact through synthetic sequences in which an unprotected aldehyde at a different ring position would be incompatible; only the correct regioisomer offers the orthogonal functional-group protection pattern required for the synthesis of specific patent-disclosed active pharmaceutical intermediates, such as indolin-2-one oxytocin receptor ligands [2]. Generic substitution therefore risks not only reduced synthetic efficiency but also the generation of regioisomeric impurities that are challenging to separate and problematic for regulatory filings.

Quantitative Differentiation Evidence for 1-Bromo-5-(1,3-dioxolan-2-yl)-2-methoxybenzene vs. Regioisomeric Analogs


Boiling Point Elevation and Reduced Volatility Compared to the 5-Bromo-2-methoxy Isomer

The target compound 1-Bromo-5-(1,3-dioxolan-2-yl)-2-methoxybenzene (CAS 223418-72-2) exhibits a predicted boiling point of 322.1 °C at 760 mmHg , which is approximately 8.3 °C higher than that of its closest regioisomer, 2-(5-bromo-2-methoxyphenyl)-1,3-dioxolane (CAS 156603-10-0), which boils at 313.8 °C under identical pressure . Concurrently, the vapor pressure of the target compound is 0.000538 mmHg at 25 °C , roughly half the value reported for the 5-bromo-2-methoxy isomer (0.001 mmHg at 25 °C) . These differences, while modest in absolute terms, are analytically significant in the context of high-vacuum fractional distillation, where a ΔT_b of ~8 °C can enable baseline separation on laboratory-scale spinning-band columns, and the lower vapor pressure reduces evaporative losses during rotary evaporation and vacuum-drying steps.

Physicochemical characterization Process chemistry Purification design

Supplier-Dependent Purity Specifications: 98% (NLT) vs. Typical 95% Minimum

Across multiple commercial sources, 1-Bromo-5-(1,3-dioxolan-2-yl)-2-methoxybenzene is consistently offered at purity levels of 95% or higher . One supplier, Boroncore, specifies a purity of NLT 98% for this CAS number , while the regioisomer 2-(5-bromo-2-methoxyphenyl)-1,3-dioxolane (CAS 156603-10-0) is listed by CymitQuimica with a purity of 97% for one batch and a minimum of 95% for another . The availability of a vendor guaranteeing NLT 98% for the target compound provides a verified procurement pathway for applications requiring higher initial purity without additional purification, potentially reducing the synthetic step count and associated costs in multi-step sequences where carry-over impurities from upstream intermediates can cascade into complex impurity profiles.

Procurement quality assurance Analytical chemistry Vendor qualification

Patent-Embedded Utility as a Key Intermediate for Indolin-2-one Oxytocin Receptor Ligands

The target compound is explicitly cited as a synthetic intermediate in Sanofi-Synthelabo's US patent US6673790B1, which describes indolin-2-one derivatives as oxytocin receptor ligands [1]. The patent discloses that the 3-bromo-4-methoxybenzaldehyde moiety, protected as its ethylene acetal (i.e., the target compound), is a required building block for constructing the 3,4-disubstituted benzyl fragment of the pharmacophore. No isomeric bromo-methoxy-dioxolane is mentioned as an alternative, and the specific substitution pattern (bromine ortho to methoxy) is essential for the subsequent sequential functionalization steps. In contrast, the 5-bromo-2-methoxy isomer (CAS 156603-10-0) is not referenced in this patent family or in related oxytocin antagonist literature. This patent linkage provides a direct, documentable reason for prioritizing the procurement of the 3-bromo-4-methoxy regioisomer over any other isomer when working in this therapeutic area.

Medicinal chemistry Patent analysis Drug intermediate sourcing

Chemical Stability Under Recommended Storage Conditions

According to the safety data sheet compiled by ChemicalBook, 1-Bromo-5-(1,3-dioxolan-2-yl)-2-methoxybenzene is classified as chemically stable under recommended storage conditions . While no quantitative degradation kinetics are provided in the SDS, this designation indicates that the compound does not undergo spontaneous decomposition, polymerization, or hazardous reactions when stored in a cool, dry environment. Comparable stability data for the 5-bromo-2-methoxy isomer are not readily available from the same database, making this a supporting, rather than comparative, piece of evidence. Nevertheless, the documented stability provides a baseline assurance that the compound can be inventoried and shipped without special precautions beyond standard organic halide handling, which is a relevant consideration for procurement planning.

Storage and handling Stability testing Procurement logistics

High-Value Application Scenarios for 1-Bromo-5-(1,3-dioxolan-2-yl)-2-methoxybenzene Based on Proven Differentiation


Synthesis of 3,4-Disubstituted Biaryl Pharmacophores via Regiospecific Suzuki-Miyaura Coupling

The bromine atom at the 3-position, ortho to the 4-methoxy group, provides a well-defined oxidative addition site for Pd(0) catalysts. This regiospecificity is essential for constructing 3-aryl-4-methoxybenzaldehyde derivatives after dioxolane deprotection, a motif present in numerous bioactive compounds. The higher boiling point (322.1 °C) relative to the 5-bromo isomer ensures that the intermediate can withstand elevated reaction temperatures during microwave-assisted Suzuki couplings without premature distillation. Patent US6673790B1 explicitly employs this intermediate for preparing oxytocin receptor ligands, confirming its industrial relevance in CNS drug discovery [1].

Orthogonal Protecting-Group Strategy in Multi-Step Total Synthesis

The 1,3-dioxolane moiety serves as a robust protecting group for the latent aldehyde, stable under basic, nucleophilic, and mild acidic conditions. This orthogonality allows chemists to perform transformations on the aryl bromide (e.g., lithiation, Grignard formation, or cross-coupling) without affecting the masked aldehyde. The NLT 98% purity option from certain vendors minimizes the introduction of des-bromo or deprotected aldehyde impurities that could propagate through subsequent steps, thereby reducing the need for intermediate purifications and improving overall yield reproducibility.

Building Block for Oxytocin Receptor Modulator Development Programs

For pharmaceutical companies and CROs engaged in the development of oxytocin receptor antagonists or agonists, 1-Bromo-5-(1,3-dioxolan-2-yl)-2-methoxybenzene constitutes a commercial route-enabled intermediate with a documented patent trail (US6673790B1) [1]. Sourcing this specific regioisomer ensures alignment with the published medicinal chemistry route, accelerating lead optimization and preclinical candidate scale-up while mitigating the risk of introducing uncharacterized regioisomeric impurities that would require costly re-validation of analytical methods.

Laboratory-Scale Distillation and High-Vacuum Purification Processes

The combination of a boiling point of 322.1 °C, a low vapor pressure of 0.000538 mmHg at 25 °C, and a flash point of 130.3 °C makes the compound amenable to high-vacuum fractional distillation for purity upgrades. The ~8 °C boiling point advantage over the 5-bromo-2-methoxy isomer facilitates cleaner separation from structurally similar impurities in a laboratory distillation setup, a practical benefit for process chemists who need to generate high-purity batches when the NLT 98% commercial material requires further refinement.

Quote Request

Request a Quote for 1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.